molecular formula C17H20FN5O3 B2598303 N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034258-93-8

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2598303
CAS No.: 2034258-93-8
M. Wt: 361.377
InChI Key: QKIBDLANQPHOFP-UHFFFAOYSA-N
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Description

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluoropyrimidine moiety, a piperidine ring, and a furan group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with piperidine under controlled conditions.

    Coupling with Furan-2-ylmethylamine: The piperidine intermediate is then coupled with furan-2-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Oxalamide Formation: The final step involves the formation of the oxalamide bond. This is typically done by reacting the coupled product with oxalyl chloride in an inert atmosphere, followed by purification steps to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be susceptible to oxidation under strong oxidizing conditions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the oxalamide bond, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Reduced oxalamide derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The furan group can participate in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
  • N1-((1-(5-bromopyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
  • N1-((1-(5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Uniqueness

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and increase its metabolic stability, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c18-13-9-21-17(22-10-13)23-5-3-12(4-6-23)8-19-15(24)16(25)20-11-14-2-1-7-26-14/h1-2,7,9-10,12H,3-6,8,11H2,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIBDLANQPHOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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